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molecular formula C25H22N2 B3050869 Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- CAS No. 29312-59-2

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-

Cat. No. B3050869
M. Wt: 350.5 g/mol
InChI Key: NWKIYBPNACDLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985376

Procedure details

75 parts of p-dimethylaminobenzaldehyde and 125 parts of acetophenone together with 500 parts of ammonium acetate are heated in 1,000 parts of glacial acetic acid for four hours under reflux. The precipitate deposited after standing for twelve hours at room temperature is suction filtered and recrystallized from 500 parts of ethanol. 57 parts of a pale yellow compound (2,6-diphenyl-4-(4'-dimethylaminophenyl)-pyridine) is obtained which has a melting point of 128° to 129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[C:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=O)[CH3:13].[C:21]([O-])(=O)[CH3:22].[NH4+:25]>C(O)(=O)C>[C:3]1([C:21]2[CH:22]=[C:7]([C:6]3[CH:9]=[CH:10][C:3]([N:2]([CH3:11])[CH3:1])=[CH:4][CH:5]=3)[CH:13]=[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[N:25]=2)[CH:10]=[CH:9][CH:6]=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
after standing for twelve hours at room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from 500 parts of ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC(=CC(=C1)C1=CC=C(C=C1)N(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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